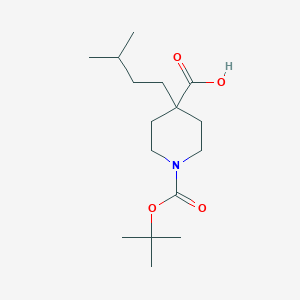
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid
説明
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid (tBMP) is an organic compound that is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a versatile reagent that can be used in a variety of synthetic pathways, including condensation, esterification, and oxidation reactions. In addition, tBMP has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This article will discuss the synthesis of tBMP, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The compound adopts specific conformations and has been utilized in the synthesis of several structurally complex molecules. Didierjean et al. (2002) highlighted the conformations adopted by a dipeptide containing the pipecolic acid derivative of this compound, providing insights into its structural behavior in biological systems (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Amino Acid Derivatives
The compound has been pivotal in the asymmetric synthesis of amino acid derivatives, particularly those related to piperidinedicarboxylic acid. Researchers like Xue et al. (2002) have developed methodologies for synthesizing these derivatives, which are crucial in the production of various bioactive compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
Development of Proteinkinase Inhibitors
Hao et al. (2011) demonstrated the synthesis of a specific derivative of this compound as a key intermediate in the creation of potent proteinkinase inhibitors. The method suggested not only the compound's relevance in synthesizing complex molecules but also its potential application in developing pharmaceuticals (Hao, Liu, Zhang, & Chen, 2011).
Role in Organic Synthesis
Hammarström et al. (2005) and Teng et al. (2006) explored the utility of this compound in various organic synthesis processes. They investigated its role in the synthesis of different amino acid analogs and oxindole analogs, demonstrating its versatility and efficiency in chemical synthesis (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005); (Teng, Zhang, & Mendonça, 2006).
Application in Peptide Synthesis
Fernandez et al. (2002) synthesized derivatives of this compound for use in peptide synthesis. They developed constrained surrogates of dipeptides, showing the compound's potential in creating structurally complex bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
特性
IUPAC Name |
4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCVIAGOXZQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






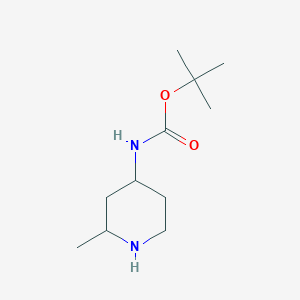
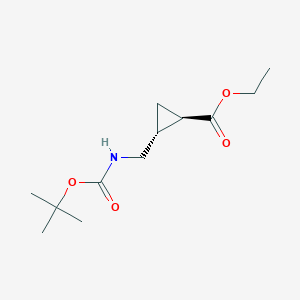
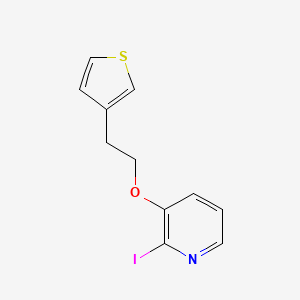

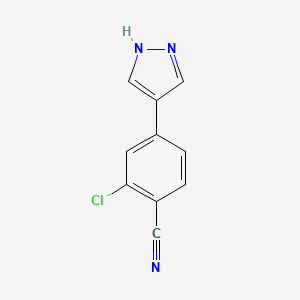
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)
